3-(Naphthalen-2-yl)acrylaldehyde
Description
Structural Significance and Synthetic Utility of the Naphthalene (B1677914) Acrylaldehyde Scaffold
The core of the naphthalene acrylaldehyde scaffold consists of a naphthalene ring system linked to an acrylaldehyde group. This arrangement results in a π-conjugated system that extends across the molecule, influencing its electronic properties and reactivity. The naphthalene moiety, with its ten π-electrons distributed over two fused benzene (B151609) rings, provides a large, lipophilic surface area that can engage in various intermolecular interactions. ijpsjournal.com The α,β-unsaturated aldehyde functionality is a key reactive feature, acting as a Michael acceptor and an electrophile at the carbonyl carbon. This dual reactivity allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
The synthetic utility of this scaffold is vast. It serves as a precursor for the synthesis of a wide array of organic molecules, including but not limited to:
Chalcones: These are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde, such as a naphthalene acrylaldehyde derivative. jchr.orgscispace.com Chalcones themselves are precursors to flavonoids and are studied for their potential pharmacological activities. nih.gov
Heterocyclic Compounds: The reactive nature of the α,β-unsaturated aldehyde allows for cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.
Polymers: The presence of a reactive aldehyde group allows for the incorporation of the naphthalene acrylaldehyde scaffold into larger polymeric structures. murraystate.edu
The synthesis of the naphthalene acrylaldehyde scaffold itself is often achieved through condensation reactions, such as the aldol (B89426) condensation, between a naphthaldehyde and acetaldehyde (B116499). nih.gov The versatility of this scaffold is further enhanced by the ability to introduce various substituents onto the naphthalene ring, allowing for the fine-tuning of its steric and electronic properties for specific applications.
Contextualization of 3-(Naphthalen-2-yl)acrylaldehyde (B218671) within Cinnamaldehyde (B126680) Analogue Research
This compound is a specific isomer within the broader class of naphthalene acrylaldehydes and is considered an analogue of cinnamaldehyde. Cinnamaldehyde and its derivatives are a well-studied class of compounds characterized by a cinnamoyl moiety. nih.gov They possess a highly reactive α,β-unsaturated carbonyl group that can act as a Michael acceptor, enabling them to interact with biological molecules. nih.gov
Research into cinnamaldehyde analogues often involves modifying the phenyl ring to explore how these changes affect the compound's properties. Replacing the phenyl group of cinnamaldehyde with a naphthalen-2-yl group to form this compound significantly increases the size and lipophilicity of the aromatic portion of the molecule. This modification can lead to altered biological activities and chemical reactivity. The larger surface area of the naphthalene ring may allow for enhanced binding to biological targets.
The table below presents a comparison of this compound with cinnamaldehyde and another related analogue, highlighting the structural differences.
| Compound Name | Structure | Aromatic Group |
| Cinnamaldehyde | C9H8O | Phenyl |
| This compound | C13H10O | Naphthalen-2-yl |
| (E)-3-(Thiophen-2-yl)acrylaldehyde | C7H6OS | Thiophen-2-yl |
Data sourced from multiple studies for comparative purposes. nih.gov
Overview of Academic Research Trajectories and Research Gaps for this compound
Academic research on this compound and related compounds has primarily focused on their synthesis and utilization as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science. Studies have demonstrated its use in the synthesis of chalcones and heterocyclic compounds. jchr.orgeurjchem.com The compound's role as a precursor is a recurring theme in the literature. chemicalbook.com
However, several research gaps remain. While the synthesis and reactivity of this compound are reasonably explored, there is a comparative lack of in-depth studies on its specific biological activities when compared to its phenyl analogue, cinnamaldehyde. Much of the biological investigation has centered on derivatives synthesized from this compound, rather than the compound itself.
Future research could productively focus on:
A thorough investigation into the standalone biological properties of this compound.
Comparative studies detailing how the naphthalene group, versus other aromatic systems, influences the reactivity and biological profile of the acrylaldehyde core.
Exploration of its potential in materials science, for example, as a monomer in the synthesis of novel polymers with specific optical or electronic properties.
Development of more efficient and sustainable synthetic methods for its preparation.
A deeper understanding of these areas would provide a more complete picture of this compound's potential and could pave the way for new applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+ |
InChI Key |
LGDJTQJRMBMCIS-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Naphthalen 2 Yl Acrylaldehyde and Its Precursors
Palladium(II)-Catalyzed Oxidative Heck Reaction for (E)-3-(Naphthalen-2-yl)acrylaldehyde Synthesis
The Mizoroki-Heck reaction represents a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene. wikipedia.org The oxidative variant of the Heck reaction has emerged as a particularly effective method for the synthesis of α,β-unsaturated aldehydes and ketones. rsc.orghw.ac.uk
Mechanistic Pathways of the Oxidative Heck Reaction in Acrylaldehyde Synthesis
The catalytic cycle of the Heck reaction is a well-studied process. libretexts.orgyoutube.com It generally commences with the oxidative addition of an aryl halide to a palladium(0) species, forming a Pd(II) complex. youtube.comyoutube.com This is followed by the coordination and subsequent migratory insertion of an alkene into the palladium-carbon bond. youtube.com The final steps involve a β-hydride elimination to yield the substituted alkene product and regeneration of the Pd(0) catalyst. youtube.com
In the context of an oxidative Heck reaction, the catalytic cycle starts with a Pd(II) precursor. rsc.org For the synthesis of compounds like 3-(naphthalen-2-yl)acrylaldehyde (B218671), an aryl boronic acid can be used in place of an aryl halide. The reaction proceeds through a proposed general mechanism for the oxidative boron Heck reaction. rsc.org An oxidant is necessary to regenerate the Pd(II) catalyst from the Pd(0) species formed at the end of the cycle. hw.ac.uk
Influence of Catalytic Systems, Ligands (e.g., dmphen), and Oxidants (e.g., p-benzoquinone) on Reaction Efficiency
The efficiency of the oxidative Heck reaction is highly dependent on the specific catalytic system employed. The choice of palladium source, ligands, and oxidants plays a crucial role in determining the yield and selectivity of the reaction.
Catalytic Systems and Ligands: While early examples of enantioselective oxidative Heck couplings utilized chiral phosphine (B1218219) ligands, a shift towards N-ligands has been observed in subsequent reports. rsc.org Bidentate N-ligands, such as dimethyl-1,10-phenanthroline (dmphen), have been identified as optimal for improving the practicality and mildness of the reaction. rsc.org The use of N-heterocyclic carbene (NHC)-based palladium(II) complexes has also proven to be an efficient catalytic system for the synthesis of α,β-unsaturated aldehydes and ketones. nih.gov
Oxidants: A variety of oxidants can be employed to facilitate the regeneration of the Pd(II) catalyst, including molecular oxygen (air), benzoquinone, and copper(II) acetate. hw.ac.uk Some innovative protocols have even demonstrated the use of acetone (B3395972) as the reaction medium, which can facilitate Pd(II) regeneration without the need for a separate oxidant. organic-chemistry.org The choice of oxidant can significantly impact the reaction's efficiency and substrate compatibility. For instance, the use of air as the oxidant contributes to the mildness and practicality of the reaction. rsc.org
The following table summarizes the impact of different catalytic components on the oxidative Heck reaction:
| Component | Example(s) | Role and Impact on Reaction Efficiency |
| Palladium Source | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Precursor to the active Pd(0) or Pd(II) catalyst. libretexts.orgnsf.gov |
| Ligand | dmphen, NHCs, PPh₃ | Stabilizes the palladium catalyst, influences reactivity and selectivity. N-ligands like dmphen and NHCs have shown high efficiency. rsc.orgnih.gov |
| Oxidant | p-benzoquinone, O₂, Cu(OAc)₂ | Regenerates the active Pd(II) catalyst in the oxidative Heck cycle. The choice of oxidant affects reaction conditions and sustainability. hw.ac.uk |
| Base | NaOAc, Et₃N | Often required in traditional Heck reactions to neutralize the acid produced. wikipedia.org Some oxidative Heck protocols can be performed under base-free conditions. rsc.org |
Substrate Scope and Stereoselectivity Considerations in Oxidative Coupling Reactions
The substrate scope of the oxidative Heck reaction is broad, accommodating a variety of aryl and vinyl partners. researchgate.net In the context of synthesizing naphthalene-substituted compounds, this methodology allows for the coupling of naphthalenyl precursors with suitable alkenes.
Substrate Scope: The reaction is compatible with a range of functional groups on both the aryl and alkene components. researchgate.net For instance, the palladium-catalyzed oxidative nonclassical Heck reaction of arylhydrazines with allylic alcohols tolerates a broad range of functional groups, providing access to β-arylated carbonyl compounds. nih.gov The reaction has been successfully applied to both electron-rich and electron-deficient olefins. organic-chemistry.org
Stereoselectivity: The Heck reaction is known for its stereospecificity, with the migratory insertion and β-hydride elimination steps typically proceeding with syn stereochemistry. youtube.com In the context of producing (E)-3-(naphthalen-2-yl)acrylaldehyde, the reaction conditions can be tuned to favor the formation of the E-isomer. bldpharm.comambeed.com The stereoselectivity of the reaction can be significantly influenced by the choice of ligands and reaction conditions. For example, the use of chiral ligands can lead to high enantioselectivity in asymmetric Heck reactions. libretexts.org
Alternative Synthetic Approaches to Naphthalene-Substituted Acrylaldehydes
While the oxidative Heck reaction is a powerful tool, other synthetic strategies are also available for the preparation of naphthalene-substituted acrylaldehydes.
Condensation Reactions Involving Naphthaldehydes and Acetaldehyde (B116499)
A classical and straightforward approach to α,β-unsaturated aldehydes is through aldol (B89426) condensation reactions. In this context, 2-naphthaldehyde (B31174) can be condensed with acetaldehyde in the presence of a base to yield this compound. This method, while traditional, provides a direct route to the target molecule. Similarly, condensation reactions of naphthalene (B1677914) with formaldehyde (B43269) have been reported, although these typically yield resinous products. google.comresearchgate.net
Synthesis of Hydroxylated Naphthalen-2-yl Acrylaldehyde Derivatives (e.g., (E)-3-(3-hydroxynaphthalen-2-yl)acrylaldehyde)
The synthesis of hydroxylated derivatives often requires specific starting materials or multi-step procedures. For example, the synthesis of (E)-3-(3-hydroxynaphthalen-2-yl)acrylaldehyde would likely involve a starting material that already contains the hydroxyl group on the naphthalene ring, such as 3-hydroxy-2-naphthaldehyde. This precursor could then undergo a condensation reaction with acetaldehyde or a related synthetic equivalent. The synthesis of various naphthol derivatives has been achieved through multi-component reactions, highlighting the versatility of condensation strategies in accessing functionalized naphthalene systems. orientjchem.orgresearchgate.net For instance, 2-hydroxy-1-naphthaldehyde (B42665) has been used as a key starting material in the synthesis of various complex heterocyclic systems. researchgate.netresearchgate.net
Conversion of Halogenated Acrylaldehyde Precursors (e.g., (Z)-2-bromo-3-(naphthalen-2-yl)acrylaldehyde)
The synthesis of this compound can be achieved from halogenated precursors such as (Z)-2-bromo-3-(naphthalen-2-yl)acrylaldehyde. This transformation is a dehydrohalogenation reaction, a type of elimination reaction fundamental to organic synthesis. In this process, a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, leading to the formation of a double bond.
The core of this conversion involves the reaction of the α-bromo acrylaldehyde substrate with a base. The base abstracts a proton, and concurrently, the bromide ion is eliminated. This reaction typically follows an E2 (elimination, bimolecular) mechanism, especially with a strong, sterically hindered base. The choice of base is critical to favor elimination over other potential side reactions, such as substitution. Common bases used for dehydrohalogenation reactions include non-nucleophilic amines like pyridine (B92270) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as alkali metal hydroxides or alkoxides in an appropriate solvent.
The reaction proceeds via a transition state where the base is removing a proton, while the carbon-bromine bond is breaking and the new pi bond is forming. For substrates like (Z)-2-bromo-3-(naphthalen-2-yl)acrylaldehyde, the removal of the vinylic hydrogen and the adjacent bromine atom results in the formation of the desired α,β-unsaturated aldehyde, this compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and selectivity of the final product.
Purification and Isolation Techniques in Acrylaldehyde Synthesis
The purity of the final product is crucial, and several techniques are employed to isolate and purify this compound from the reaction mixture. lookchem.com The choice of method depends on the physical properties of the compound and the nature of the impurities. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents.
Given that this compound is a solid at room temperature, appearing as a white powder, recrystallization is a highly effective purification method. lookchem.com This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals can then be collected by filtration.
Column chromatography is another powerful and widely used purification technique. In this method, the crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. The desired compound is collected in fractions as it elutes from the column.
Distillation can also be employed, particularly for purifying liquid aldehydes or removing volatile impurities from a solid product. google.com For compounds like acrolein, distillation is a primary purification step. google.com In the context of this compound, vacuum distillation could potentially be used to remove high-boiling impurities if the target compound is thermally stable.
Finally, a simple washing or extraction step is often used as a preliminary purification. The crude reaction mixture can be washed with water or an aqueous solution to remove inorganic salts and water-soluble impurities before proceeding to more rigorous purification methods like recrystallization or chromatography.
The table below summarizes the primary purification techniques applicable to the synthesis of this compound.
| Purification Technique | Principle of Separation | Applicability for this compound |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Highly suitable as the compound is a solid. lookchem.com |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Very effective for separating the product from by-products and unreacted starting materials. |
| Distillation | Difference in the boiling points of the components in a mixture. google.com | Potentially useful for removing volatile solvents or impurities under vacuum. |
| Extraction/Washing | Differential solubility of components in two immiscible liquid phases. | Useful for initial work-up to remove salts and water-soluble impurities. |
Chemical Transformations and Derivatization Pathways of 3 Naphthalen 2 Yl Acrylaldehyde
Reactivity at the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
Nucleophilic Additions and Condensation Reactions to the Carbonyl Group
The carbonyl carbon of 3-(naphthalen-2-yl)acrylaldehyde (B218671) is an electrophilic center that readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The nature of the nucleophile determines whether the addition is reversible or irreversible. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, result in irreversible additions. masterorganicchemistry.com In contrast, weaker nucleophiles, like water, alcohols, and amines, typically lead to reversible additions.
Condensation reactions represent a key class of transformations for this compound. These reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step. For instance, reaction with primary amines can yield the corresponding imines, while condensation with stabilized ylides, as in the Wittig reaction, can extend the conjugated system.
| Reactant | Product Type | Reaction Conditions |
| Primary Amine (R-NH₂) | Imine | Acid or Base Catalysis |
| Hydrazine (H₂NNH₂) | Hydrazone | Mild Acid Catalysis |
| Hydroxylamine (H₂NOH) | Oxime | Mild Acid Catalysis |
| Wittig Reagent (Ph₃P=CHR) | Alkene | Aprotic Solvent |
Oxidation and Reduction Chemistry of the Aldehyde Moiety
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(naphthalen-2-yl)acrylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O), as seen in the Tollens' test.
Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(naphthalen-2-yl)prop-2-en-1-ol (B12517529). This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that typically reduces the aldehyde without affecting the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also accomplish this transformation. Catalytic hydrogenation with specific catalysts can also be employed for the selective reduction of the aldehyde.
| Transformation | Reagent | Product |
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 3-(Naphthalen-2-yl)acrylic acid |
| Reduction | NaBH₄, LiAlH₄ | 3-(Naphthalen-2-yl)prop-2-en-1-ol |
Reactions Involving the α,β-Unsaturated System
The conjugated system in this compound, consisting of the carbon-carbon double bond and the carbonyl group, provides additional reaction pathways.
Cycloaddition Reactions, including [4+3] Cycloadditions for Derived Dienyl Systems
While this compound itself is a dienophile, it can be converted into diene systems suitable for cycloaddition reactions. For example, conversion to a silyl-substituted diene allows it to participate in Diels-Alder reactions. More complex cycloadditions, such as [4+3] cycloadditions, can be envisioned with appropriately derived dienyl systems. These reactions are valuable for the construction of seven-membered rings. The reactivity and stereoselectivity of these cycloadditions are influenced by the electronic nature of the substituents on both the diene and the dienophile. chemrxiv.org
Michael Addition Reactions and Conjugate Additions
The β-carbon of the α,β-unsaturated system in this compound is electrophilic due to resonance with the carbonyl group and is susceptible to nucleophilic attack in a process known as Michael addition or conjugate addition. masterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction is a 1,4-addition where a soft nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and cuprates, can participate in Michael additions. masterorganicchemistry.com The reaction is thermodynamically controlled and is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org
| Nucleophile (Michael Donor) | Product Type | Catalyst/Conditions |
| Malonic Esters | 1,5-Dicarbonyl Compound | Base (e.g., NaOEt) |
| Amines | β-Amino Aldehyde | - |
| Thiols | β-Thioether Aldehyde | Base |
| Organocuprates (Gilman Reagents) | β-Alkylated Aldehyde | Aprotic Solvent, Low Temp. |
N-Heterocyclic Carbene-Catalyzed Homoenolate Addition Reactions
N-Heterocyclic carbenes (NHCs) can catalyze the generation of homoenolate equivalents from α,β-unsaturated aldehydes like this compound. nih.gov This process involves the initial addition of the NHC to the aldehyde carbonyl, followed by a proton transfer to generate a Breslow intermediate. This intermediate can then act as a nucleophile at its γ-carbon in reactions with various electrophiles. This homoenolate reactivity allows for the formation of γ-functionalized products, which are not accessible through conventional enolate chemistry. nih.gov
| Electrophile | Product Type | NHC Catalyst |
| Aldehydes | γ-Hydroxy-α,β-unsaturated ester (after oxidation) | Thiazolium or Triazolium-based |
| Imines | γ-Amino-α,β-unsaturated ester (after oxidation) | Thiazolium or Triazolium-based |
| Michael Acceptors | γ-Adduct of the Michael acceptor | Thiazolium or Triazolium-based |
Formation of Complex Molecular Architectures and Hybrid Structures
The unique structural features of this compound make it a valuable building block for the synthesis of diverse and complex molecules. Its aldehyde group readily undergoes condensation reactions, while the conjugated π-system can participate in various cycloadditions and related transformations.
The reaction of an aldehyde or ketone with a primary amine is a fundamental method for the formation of an imine, also known as a Schiff base. derpharmachemica.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). derpharmachemica.comnih.gov The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. nih.gov
In the context of this compound, its aldehyde group can react with a wide array of primary amines to yield the corresponding Schiff bases. These products incorporate the extended π-system of the naphthalenyl-propenal backbone and the substituent from the primary amine, leading to a diverse library of compounds. The general reaction scheme is presented below:
General Reaction for Schiff Base Synthesis:
R-NH₂ + O=CH-CH=CH-Naphthyl → R-N=CH-CH=CH-Naphthyl + H₂O
(where Naphthyl = Naphthalen-2-yl)
The synthesis of these imines is often straightforward, proceeding under mild conditions. organic-chemistry.orgsemanticscholar.org For instance, the reaction can be carried out by refluxing the aldehyde and amine in a solvent like ethanol (B145695) or toluene, sometimes with the aid of molecular sieves to remove the water formed. semanticscholar.org Microwave-assisted synthesis has also been employed as an efficient method for preparing Schiff bases, offering advantages such as shorter reaction times and higher yields. juniperpublishers.com
The resulting Schiff bases, which are N-substituted 1-(naphthalen-2-yl)prop-2-en-1-imines, are versatile intermediates themselves. The imine bond can be reduced to form secondary amines or can participate in cycloaddition reactions. Furthermore, the introduction of different R groups from the primary amine allows for the fine-tuning of the electronic and steric properties of the final molecule. Schiff bases derived from amino acids, for example, can form stable metal complexes. semanticscholar.org
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product (Schiff Base/Imine) | General Conditions |
| This compound | Primary Amine (R-NH₂) | N-Substituted 1-(naphthalen-2-yl)prop-2-en-1-imine | Acid or base catalysis, often with heating. derpharmachemica.comredalyc.org |
| Aromatic Aldehydes | Aniline (B41778) | N-Benzylidene aniline derivatives | Reflux in the presence of molecular sieves. semanticscholar.org |
| 2-Hydroxy-1-naphthaldehyde (B42665) | 3-Amino-1,2,4-triazole | 1-(((1H-1,2,4-triazol-3-yl)imino)methyl)naphthalen-2-ol | Microwave irradiation. juniperpublishers.com |
While direct synthesis from this compound is not explicitly detailed in the provided literature, its derivatives can serve as precursors for complex heterocyclic systems like pyrazolo[3,4-b]pyridones. These fused heterocyclic scaffolds are of significant interest due to their presence in biologically active compounds. nih.govrsc.org The synthesis of such systems often involves the condensation of a 1,3-dicarbonyl compound with an aminopyrazole. mdpi.com
A plausible synthetic pathway could involve the transformation of this compound into a suitable 1,3-dielectrophilic synthon. For instance, a Knoevenagel condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) would extend the carbon chain and introduce a second carbonyl or carboxylate group, forming a derivative that could then participate in cyclization reactions.
The general strategy for constructing the pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can lead to the formation of two different regioisomers. mdpi.com The Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is another established method for synthesizing 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. mdpi.com
| Precursor 1 | Precursor 2 | Heterocyclic Product | General Reaction Type |
| 5-Aminopyrazole | 1,3-Diketone | 1H-Pyrazolo[3,4-b]pyridine | Condensation/Cyclization mdpi.com |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Gould-Jacobs Reaction mdpi.com |
| 3-Amino-1-phenylpyrazolin-5-one | 2-Pyrone derivative | Pyrazolo[3,4-b]pyridin-3-one | Condensation researchgate.net |
| 2-Naphthol, Benzaldehyde, Thiourea | - | Thiazole derivative | One-pot three-component reaction researchgate.net |
This highlights how precursors derived from naphthaldehyde can be utilized to build complex heterocyclic frameworks, which are important in various fields, including medicinal and materials chemistry. nih.govchim.it
Chalcones are biogenetically important compounds characterized by a 1,3-diaryl-2-propen-1-one core structure. ekb.eg They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govjetir.org
This compound, being an α,β-unsaturated aldehyde, is itself a vinylogous chalcone (B49325) precursor. It can react with an enolizable ketone (an acetophenone derivative, for example) in a base-catalyzed condensation reaction to produce a more extended π-conjugated system. This reaction would result in a 1,5-diaryl-penta-2,4-dien-1-one structure, which can be considered a vinylogous chalcone. The extended conjugation in these systems is of interest for applications in materials science, such as organic semiconductors. researchgate.net
The general reaction is as follows:
Reaction for Extended π-System Synthesis:
Ar-CO-CH₃ + O=CH-CH=CH-Naphthyl → Ar-CO-CH=CH-CH=CH-Naphthyl + H₂O
(where Ar = Aryl group, Naphthyl = Naphthalen-2-yl)
This type of reaction extends the conjugated π-system of the original molecule, which can lead to significant changes in its electronic and optical properties. pitt.edu The synthesis of chalcones and their analogs can be achieved through various methods, including conventional heating and more modern techniques like microwave and ultrasound-assisted synthesis, which can offer improved yields and shorter reaction times. ekb.egjetir.orgrsc.org The reactivity of these extended π-systems is enhanced due to the delocalization of charge in reaction intermediates, even though the ground state is thermodynamically stabilized. pitt.edu
| Aldehyde Component | Ketone Component | Product Type | Condensation Method |
| This compound | Aryl Methyl Ketone (Ar-CO-CH₃) | Vinylogous Chalcone (Extended π-System) | Claisen-Schmidt Condensation |
| 2-Acetylnaphthalene | Benzaldehyde | Chalcone (1-Aryl-3-(naphthalen-2-yl)prop-2-en-1-one) | Claisen-Schmidt Condensation nih.gov |
| Benzaldehyde | Acetophenone | Chalcone (1,3-Diphenylprop-2-en-1-one) | Solvent-free grinding with NaOH rsc.org |
Computational and Theoretical Chemistry Studies on 3 Naphthalen 2 Yl Acrylaldehyde and Derivatives
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of organic molecules. researchgate.netnih.gov Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently used to achieve a balance between computational cost and accuracy in predicting molecular structures, energies, and other electronic properties. scielo.org.mxresearchgate.net
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For conjugated systems like 3-(Naphthalen-2-yl)acrylaldehyde (B218671), which features a rotatable single bond between the acrylaldehyde moiety and the naphthalene (B1677914) ring, as well as within the acrylaldehyde chain itself, conformational analysis is crucial.
Studies on the related molecule, cinnamaldehyde (B126680), have shown the existence of s-cis and s-trans conformers, referring to the orientation around the C-C single bond of the enone moiety. scielo.org.mxresearchgate.net DFT calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have established that for cinnamaldehyde in the gas phase, the s-trans conformer is the more stable form. scielo.org.mxresearchgate.net This preference is attributed to reduced steric hindrance. A similar conformational preference would be anticipated for this compound. The potential energy surface is scanned by systematically rotating key dihedral angles to locate the global minimum energy structure. scielo.org.mx
Optimized geometric parameters, including bond lengths and angles, are then calculated for the most stable conformer. For conjugated systems, bond lengths often show an intermediate character between typical single and double bonds, indicating electron delocalization.
Table 1: Representative Optimized Geometrical Parameters for Cinnamaldehyde (s-trans conformer) using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.217 |
| C=C (alkene) | 1.345 | |
| C-C (aldehyde-alkene) | 1.478 | |
| C-C (alkene-phenyl) | 1.465 | |
| Bond Angle (°) | C-C=O | 124.5 |
| C=C-C (alkene) | 121.8 |
Note: This data is for cinnamaldehyde and serves as a model for the types of parameters calculated for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Orbital Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's electronic excitation energy and kinetic stability. youtube.com
In π-conjugated systems like this compound, the HOMO is typically a π-orbital delocalized across the conjugated system, while the LUMO is a corresponding π*-antibonding orbital. The presence of the naphthalene group, a larger aromatic system than the phenyl group in cinnamaldehyde, is expected to lead to a smaller HOMO-LUMO gap due to extended conjugation. youtube.com This smaller gap implies that the molecule can be more easily excited, which has implications for its UV-Vis absorption spectrum. youtube.com
Computational studies on chalcones and other donor-π-acceptor systems show that the HOMO-LUMO gap can be tuned by modifying the aromatic rings and substituents. nih.goviaea.org For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects generally leading to a smaller energy gap.
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Chalcone (B49325) Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: This data is for a representative chalcone and illustrates the typical values obtained from DFT calculations. The specific values for this compound would differ.
Charge Distribution, Dipole Moment, and Aromaticity Calculations
The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common method used to calculate the charge distribution on each atom. researchgate.net In this compound, the electronegative oxygen atom of the carbonyl group is expected to carry a significant negative partial charge, making the carbonyl carbon electrophilic.
Aromaticity is another key aspect. While the naphthalene ring is inherently aromatic, calculations such as the Nucleus-Independent Chemical Shift (NICS) can be used to quantify the degree of aromaticity and how it is influenced by the acrylaldehyde substituent. researchgate.net
Computational Spectroscopic Property Prediction
Computational methods are also powerful tools for predicting and interpreting various types of molecular spectra.
Vibrational Spectroscopy (IR, Raman) Simulations
Theoretical vibrational spectra (Infrared and Raman) are typically calculated from the second derivatives of the energy with respect to atomic displacements. scielo.org.mx These calculations, performed on the optimized geometry, yield the frequencies and intensities of the fundamental vibrational modes. researchgate.net
For this compound, key predicted vibrational modes would include:
C=O stretch: A strong, characteristic band, typically predicted in the range of 1700-1740 cm⁻¹. researchgate.net
C=C stretch: Associated with the alkene double bond, usually found in the 1600-1650 cm⁻¹ region.
Naphthalene C=C stretches: Multiple bands corresponding to the aromatic ring vibrations.
C-H stretches: Both aromatic and vinylic C-H stretching vibrations, typically above 3000 cm⁻¹.
Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed absorption bands. researchgate.netiaea.org
Electronic Absorption (UV-Vis) and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic absorption spectra (UV-Vis). acs.org These calculations predict the energies of electronic transitions from the ground state to various excited states. researchgate.net The results are typically presented as vertical excitation energies and oscillator strengths, which correspond to the absorption wavelength (λmax) and intensity, respectively. acs.org
For a conjugated molecule like this compound, the UV-Vis spectrum is expected to show distinct absorption bands. acs.org
A high-energy band corresponding to localized π-π* transitions within the naphthalene ring.
A lower-energy, high-intensity band attributed to a delocalized π-π* transition across the entire conjugated system, often with significant intramolecular charge transfer (ICT) character. acs.org
Studies on similar chalcone systems confirm that the lowest energy band is due to the HOMO→LUMO transition. acs.org The extended conjugation provided by the naphthalene ring, compared to a phenyl ring, would be expected to shift this main absorption band to a longer wavelength (a bathochromic or red shift).
Table 3: Representative TD-DFT Calculated Electronic Transition for a Piperidinyl Chalcone in Chloroform
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f₀) |
| S₀ → S₁ | 2.93 | 423 | 1.21 |
Note: This data is for a related chalcone and is representative of the output from TD-DFT calculations. acs.org The specific values for this compound would be different but follow similar principles.
Mechanistic Investigations via Computational Methods
Computational methods are pivotal in unraveling the intricate details of chemical reactions. For derivatives of this compound, these techniques can illuminate the pathways of their synthesis and chemical transformations.
The synthesis of complex molecules often involves multi-step reaction sequences. Computational chemistry allows for the detailed exploration of these reaction pathways, identifying key intermediates and transition states. For instance, in the synthesis of heterocyclic compounds derived from acrylaldehydes, computational studies can map out the potential energy surface of the reaction. This helps in understanding the feasibility of different synthetic routes and optimizing reaction conditions.
Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to model the geometry of reactants, products, and transition states. By calculating the energies of these species, the most favorable reaction pathway can be determined. For example, in the synthesis of quinazolinone derivatives from related naphthalene compounds, DFT calculations have been used to study the electronic effects of different substituents on the reaction mechanism. researchgate.net These studies provide a step-by-step visualization of bond breaking and formation, offering a level of detail that is often inaccessible through experimental means alone.
A critical aspect of understanding reaction mechanisms is the calculation of the energy profile. This profile charts the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) that must be overcome. For chemical conversions involving this compound derivatives, such as their use in the synthesis of anti-inflammatory agents, energy profile calculations can predict the rate-determining step of the reaction. nih.gov
These calculations are crucial for understanding the kinetics and thermodynamics of a reaction. By comparing the energy profiles of different proposed mechanisms, the most likely pathway can be identified. This information is invaluable for chemists looking to improve reaction yields and selectivity.
Structure-Activity Relationship (SAR) Computational Modeling
Understanding how the structure of a molecule influences its biological activity is a cornerstone of drug discovery. Computational modeling provides powerful tools for establishing these structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. dovepress.comd-nb.info By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. d-nb.info For derivatives of this compound, QSAR studies can be instrumental in identifying the key structural features responsible for a particular biological effect. dovepress.com
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. dovepress.com These descriptors are then used to build a statistical model that relates them to the observed biological activity. d-nb.info For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various heterocyclic compounds to guide the design of more potent inhibitors of enzymes like enoyl-ACP reductase. dovepress.com Such models can highlight regions of the molecule where modifications are likely to enhance or diminish activity.
A reliable QSAR model is validated by its ability to predict the activities of compounds not included in the initial training set. d-nb.info For instance, a QSAR model for thiazolidinedione derivatives, which share some structural similarities with potential derivatives of this compound, was developed to predict their lipoxygenase inhibition activity. nih.gov
| QSAR Model Statistical Parameters | |
| Parameter | Value |
| R² | 0.88 |
| Q²loo | 0.77 |
| F | 33.69 |
| Data derived from a QSAR study on thiazolidinedione derivatives. nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. researchgate.net This method is crucial for understanding the molecular basis of a drug's action and for designing new drugs. For derivatives of this compound, molecular docking can be used to study their potential interactions with various biological targets.
One such target is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many pathogens. Inhibiting DXR is a promising strategy for developing new antimicrobial agents. Molecular docking studies can simulate the binding of this compound derivatives into the active site of DXR, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity.
In silico molecular docking studies have been successfully used to explain the potent antibacterial activity of other naphthalene-containing heterocycles by demonstrating their binding at the active site of target enzymes. nih.gov For example, docking of novel 1-hydroxy-naphthyl substituted heterocycles into the active site of the 2EX6 enzyme helped to rationalize their observed antibacterial efficacy. nih.gov Similarly, docking studies on quinoline (B57606) Schiff bases as inhibitors of enoyl acyl carrier protein reductase revealed important binding interactions with amino acid residues like TYR158 and the cofactor NAD+. dovepress.com
Emerging Research Directions and Future Perspectives
Innovations in Green Chemistry Approaches for the Synthesis of 3-(Naphthalen-2-yl)acrylaldehyde (B218671)
The synthesis of α,β-unsaturated aldehydes, such as this compound, is traditionally accomplished through methods that may involve harsh conditions or the use of stoichiometric and often hazardous reagents. Modern research is actively pursuing greener and more sustainable alternatives.
One promising avenue is the use of organocatalysis . For instance, the Friedel-Crafts arylation of aldehydes with indoles has been successfully promoted by N-heterocyclic iod(az)olium salts, which act as halogen-bonding catalysts in a mild and inexpensive protocol. rsc.org This type of organocatalytic approach could be adapted for the synthesis of this compound, potentially from naphthalene (B1677914) and a suitable acrolein equivalent, thereby avoiding traditional Lewis acid catalysts.
Another green approach involves the use of renewable resources and energy sources . For example, lemon juice has been effectively used as a catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various aldehydes under concentrated solar radiation. researchgate.net This highlights the potential of employing natural acids and solar energy for condensation reactions, a strategy that could be explored for the synthesis of this compound from 2-naphthaldehyde (B31174) and acetaldehyde (B116499).
The development of solvent-free or aqueous reaction conditions is another key aspect of green chemistry. Microwave-assisted synthesis on the surface of solid supports like silica (B1680970) gel or montmorillonite (B579905) K10 has proven effective for various heterocyclic syntheses and could be applied to the synthesis of this compound to reduce solvent waste and reaction times. rasayanjournal.co.in
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Organocatalysis | Friedel-Crafts type reaction between naphthalene and an acrolein precursor. | Mild conditions, inexpensive, metal-free. rsc.org |
| Renewable Catalysts/Energy | Condensation of 2-naphthaldehyde with acetaldehyde using natural acid catalysts and solar energy. | Sustainable, low-cost, environmentally benign. researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free condensation on a solid support. | Reduced reaction times, lower energy consumption, minimal solvent waste. rasayanjournal.co.in |
Exploration of Novel Catalytic and Stereoselective Transformations of the Compound
The α,β-unsaturated aldehyde functionality in this compound makes it a versatile substrate for a variety of catalytic and stereoselective transformations, opening pathways to a wide range of valuable derivatives.
The selective hydrogenation of the carbonyl group or the carbon-carbon double bond is a key transformation. For similar compounds like cinnamaldehyde (B126680), polymer cross-linked catalysts and multi-metal catalysts have been investigated to control the selectivity towards the formation of the corresponding unsaturated alcohol or saturated aldehyde. umaine.edu Such catalytic systems could be applied to this compound to selectively produce 3-(naphthalen-2-yl)prop-2-en-1-ol (B12517529) or 3-(naphthalen-2-yl)propanal.
Stereoselective reactions , such as asymmetric Michael additions, are of significant interest for the synthesis of chiral molecules. The α,β-unsaturated system in this compound is a Michael acceptor, capable of reacting with various nucleophiles. nih.govmdpi.com The use of chiral organocatalysts or metal complexes could enable the enantioselective addition of nucleophiles to the β-position, leading to chiral naphthalene-containing aldehydes. Furthermore, [3+2] cycloaddition reactions, which are crucial for synthesizing complex heterocyclic molecules, could be explored with this compound. nih.gov
The development of one-pot synthesis strategies starting from this compound would be highly efficient. For instance, a one-pot synthesis of (S)-Baclofen has been achieved via an aldol (B89426) condensation followed by an asymmetric Michael reaction. acs.org Similar tandem reaction sequences could be designed for this compound to rapidly build molecular complexity.
| Transformation | Potential Outcome | Significance |
| Selective Hydrogenation | 3-(Naphthalen-2-yl)prop-2-en-1-ol or 3-(Naphthalen-2-yl)propanal | Access to valuable building blocks for pharmaceuticals and fragrances. umaine.edu |
| Asymmetric Michael Addition | Chiral 3-substituted-3-(naphthalen-2-yl)propanals | Synthesis of enantiomerically pure compounds with potential biological activity. nih.govmdpi.com |
| [3+2] Cycloaddition Reactions | Complex heterocyclic naphthalene derivatives | Generation of novel scaffolds for drug discovery and materials science. nih.gov |
Advanced Functional Material Development from this compound Derivatives
The unique combination of the rigid, aromatic naphthalene unit and the reactive aldehyde functionality in derivatives of this compound makes them attractive building blocks for the development of advanced functional materials.
Naphthalene-containing polymers are known for their interesting optical and electronic properties. google.comacs.org Derivatives of this compound could be incorporated into polymer backbones or used as pendant groups to create materials with specific functionalities. For example, polymers containing naphthalene diimide units have been synthesized for use in all-polymer solar cells. rsc.org The aldehyde group can be transformed into other functional groups suitable for polymerization or can be used for post-polymerization modification.
Aldehyde-functional polymers are gaining attention as reactive platforms for creating diverse materials. nih.govresearchgate.net Polymers derived from or functionalized with this compound could be used to create materials with tunable properties. The aldehyde groups can undergo various reactions, such as condensation with amines to form Schiff bases, which can be used in sensor applications or for the development of self-healing materials.
Furthermore, the development of biocidal polymers is an active area of research. nih.gov Benzaldehyde derivatives have been immobilized onto polymers to impart antimicrobial properties. A similar strategy could be employed with this compound derivatives to create novel antimicrobial materials with potential applications in coatings, textiles, and medical devices.
| Material Type | Potential Application | Key Features |
| Naphthalene-Containing Polymers | Organic electronics, sensors. | Enhanced thermal stability, charge transport properties, and fluorescence. google.comacs.org |
| Aldehyde-Functional Polymers | Drug delivery, tissue engineering, smart materials. | Reactive handles for bioconjugation, cross-linking, and surface modification. nih.govresearchgate.net |
| Biocidal Polymers | Antimicrobial coatings, medical devices. | Covalent immobilization of the active naphthalene-based moiety for long-lasting effect. nih.gov |
Interdisciplinary Research with Cheminformatics and Artificial Intelligence for Compound Discovery and Optimization
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new compounds and reactions.
Cheminformatics tools can be employed to analyze the chemical space around this compound and predict the properties of its derivatives. Virtual screening of libraries of potential derivatives can help identify candidates with desired biological activities or material properties, thus prioritizing synthetic efforts. acs.orgnih.gov For instance, by analyzing databases of known bioactive molecules, it may be possible to identify pharmacophore patterns that can be incorporated into the this compound scaffold.
AI and machine learning algorithms can be trained on existing reaction data to predict the outcomes of novel transformations of this compound or to optimize reaction conditions for its synthesis. These in silico design strategies can significantly reduce the number of experiments required, saving time and resources. nih.gov For example, an AI model could be developed to predict the stereoselectivity of a catalytic reaction on this compound based on the catalyst structure and reaction parameters.
The concept of Michael acceptors , to which this compound belongs, is of significant interest in medicinal chemistry due to their ability to form covalent bonds with biological targets. nih.govmdpi.com Cheminformatics can be used to model the reactivity of the α,β-unsaturated system and predict its potential to interact with specific protein residues, aiding in the design of targeted covalent inhibitors.
| Technology | Application for this compound | Potential Impact |
| Cheminformatics | Virtual screening of derivatives, property prediction. | Accelerated discovery of new bioactive compounds and functional materials. acs.orgnih.gov |
| Artificial Intelligence/Machine Learning | Optimization of synthesis, prediction of reaction outcomes. | More efficient and sustainable chemical processes. nih.gov |
| Molecular Modeling | Studying the reactivity of the Michael acceptor system. | Rational design of targeted covalent inhibitors for therapeutic applications. nih.govmdpi.com |
Q & A
Q. What are the primary synthetic routes for 3-(Naphthalen-2-yl)acrylaldehyde, and how are reaction conditions optimized?
The compound is commonly synthesized via the oxidative Heck reaction using palladium catalysts. For example, a protocol using Pd(OAc)₂, dmphen, and acrolein with naphthalene-2-ylboronic acid in acetonitrile at 24 hours yielded 85% purity, confirmed by NMR and HRMS . Alternative methods include reduction of (E)-3-(naphthalen-2-yl)-3-phenylacrylaldehyde under specific conditions (e.g., general procedure 6), achieving 66% yield with MS and NMR validation . Optimization focuses on catalyst loading, solvent choice, and reaction time to minimize side products.
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry (e.g., δ 9.73 ppm for the aldehyde proton) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H⁺] observed at 183.0806 vs. calculated 183.0810) .
- FTIR : To identify functional groups like the aldehyde C=O stretch (~1700 cm⁻¹) .
- X-ray crystallography : Used in related acrylaldehydes to resolve crystal packing and molecular geometry .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during derivative synthesis?
Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:
- Cross-validation : Compare data with literature values (e.g., MS fragmentation patterns in vs. ).
- Chromatographic purification : Use silica gel columns (e.g., pentane/Et₂O gradients) to isolate isomers .
- Computational modeling : Predict NMR chemical shifts via DFT to validate experimental observations .
Q. What role does this compound play in asymmetric catalysis, and how is its reactivity predicted?
The compound serves as a precursor in organocatalytic reactions, such as enantioselective [10+2] cycloadditions. Computational tools like density functional theory (DFT) model its electronic structure to predict regioselectivity and transition-state energetics. For example, DFT analysis of chalcone derivatives (related to acrylaldehydes) has elucidated charge transfer mechanisms relevant to catalytic activity .
Q. How do catalyst systems influence stereochemical outcomes in reactions involving this compound?
Palladium-based catalysts (e.g., Pd(OAc)₂ with dmphen) favor E-stereochemistry in Heck reactions due to syn-insertion mechanisms . In contrast, organocatalysts (e.g., chiral amines) may induce axial chirality in adducts. Comparative studies using alternative catalysts (e.g., Ru or Rh complexes) could reveal steric and electronic effects on selectivity.
Methodological Tables
Table 1: Synthesis Conditions for this compound
Table 2: Common Contaminants and Resolution Strategies
| Contaminant | Detection Method | Resolution Approach |
|---|---|---|
| Isomeric byproducts | HPLC, TLC (silica gel) | Gradient elution (pentane/Et₂O) |
| Oxidation byproducts | HRMS, ¹³C NMR | Reductive workup (e.g., NaBH₄) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
